molecular formula C6H13NO B3089832 (3S)-3-Methylpiperidin-3-ol CAS No. 1200132-32-6

(3S)-3-Methylpiperidin-3-ol

Cat. No. B3089832
M. Wt: 115.17 g/mol
InChI Key: LLDKGUNKYFJNPV-LURJTMIESA-N
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Description

“(3S)-3-Methylpiperidin-3-ol” is a chemical compound with the CAS Number 1200132-32-6 . It has a molecular weight of 115.18 and is typically in a solid form . It is also known to have a hydrochloride variant with the CAS Number 2305080-37-7 .


Molecular Structure Analysis

The molecular structure of “(3S)-3-Methylpiperidin-3-ol” consists of 6 carbon atoms, 13 hydrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C6H13NO/c1-6(8)3-2-4-7-5-6/h7-8H,2-5H2,1H3 .


Physical And Chemical Properties Analysis

“(3S)-3-Methylpiperidin-3-ol” is a solid at room temperature . The hydrochloride variant of this compound has a molecular weight of 151.64 and is also a solid, but it should be stored at 0-8°C .

Scientific Research Applications

  • Vibrational Circular Dichroism Spectroscopy : A study by Urbanová et al. (2002) explored the use of vibrational circular dichroism (VCD) spectroscopy to analyze the solution structures of intermediates in the synthesis of pharmaceuticals like paroxetine and femoxetine, which involve derivatives of piperidine similar to "(3S)-3-Methylpiperidin-3-ol" (Urbanová et al., 2002).

  • Synthesis and Stereochemistry : Research by Casy and Jeffery (1972) described the synthesis and stereochemical analysis of 1,3-dimethylpiperidin-4-ols, which are closely related to "(3S)-3-Methylpiperidin-3-ol". This work provides insights into the configurations and preferred conformations of these compounds (Casy & Jeffery, 1972).

  • Analysis of Vibrational Spectra : Erdoğdu and Güllüoǧlu (2009) conducted an experimental and theoretical study of the vibrational spectra of 2 and 3-methylpiperidine, offering detailed insights into the structural and spectroscopic characteristics of molecules closely related to "(3S)-3-Methylpiperidin-3-ol" (Erdoğdu & Güllüoǧlu, 2009).

  • Chemical Structure and Affinity for Receptors : A study by Abramson et al. (1974) investigated the relationship between the chemical structure of various piperidine derivatives and their affinity for postganglionic acetylcholine receptors. This research provides valuable information on the biochemical interactions of compounds similar to "(3S)-3-Methylpiperidin-3-ol" (Abramson et al., 1974).

Safety And Hazards

The compound “(3S)-3-Methylpiperidin-3-ol” is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed . The hydrochloride variant of this compound also carries the GHS07 pictogram . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

(3S)-3-methylpiperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(8)3-2-4-7-5-6/h7-8H,2-5H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDKGUNKYFJNPV-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-Methylpiperidin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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